molecular formula C18H26N2O5S B465945 Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate CAS No. 356550-83-9

Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate

Cat. No. B465945
CAS RN: 356550-83-9
M. Wt: 382.5g/mol
InChI Key: MKWPQGARVRCFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in 1982 by researchers at Merck & Co., Inc. and has since been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design and are present in more than twenty classes of pharmaceuticals . The compound can serve as a starting point for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications, making the compound a valuable asset in medicinal chemistry.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmaceuticals. Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate could be used to develop potential drugs, especially as it relates to the synthesis of compounds with piperidine structures . This includes the design of dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Nonlinear Optical Materials

Nonlinear optical (NLO) materials are essential for protecting human parts and optical sensors from intense laser light. The compound has been reported for its nonlinear optical potentials, and its derivatives could serve as better alternatives for NLO applications due to their higher dipole moments and hyperpolarizabilities .

Organic Synthesis

In organic synthesis, the compound can be used to develop fast and cost-effective methods for the synthesis of substituted piperidines. This is important for creating synthetic medicinal blocks for drug construction, as piperidine-containing compounds are among the most important synthetic fragments .

Biological Activity Studies

The compound’s derivatives can be used in biological activity studies. They can serve as substrates for the synthesis of biologically active piperidines, which are crucial in understanding the mechanism of action of various drugs .

Chemical Physics Research

In the field of chemical physics, the compound can be used to study intra- and intermolecular reactions leading to the formation of various piperidine derivatives. This research can provide insights into the physical chemistry aspects of drug design and synthesis .

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological processes.

properties

IUPAC Name

ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-7,14H,3,8-13H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWPQGARVRCFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate

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